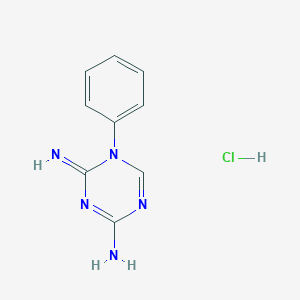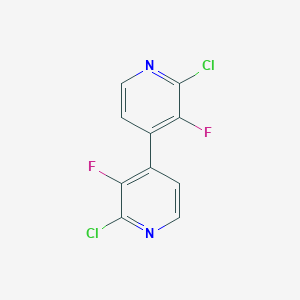
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents to introduce the fluoro and hydroxypropan-2-yl substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivative is coupled with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process .
化学反应分析
Types of Reactions
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the fluoro group results in hydroxy-substituted compounds .
科学研究应用
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and hydroxypropan-2-yl substituents enhance the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl substituents, making it less specific in its interactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a hydroxymethyl group instead of a hydroxypropan-2-yl group.
3-Formylphenylboronic acid: Contains a formyl group instead of the fluoro and hydroxypropan-2-yl groups.
Uniqueness
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl substituents, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s stability, binding affinity, and specificity, making it a valuable reagent in various scientific applications .
属性
分子式 |
C9H12BFO3 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC 名称 |
[3-fluoro-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-7(10(13)14)5-8(11)4-6/h3-5,12-14H,1-2H3 |
InChI 键 |
JJVRONDZSGZMJN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)C(C)(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


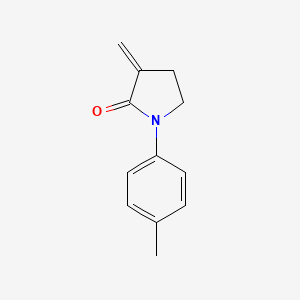

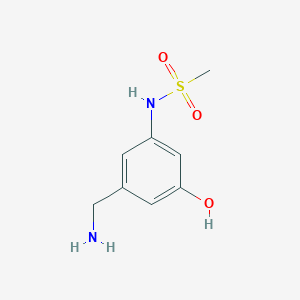


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
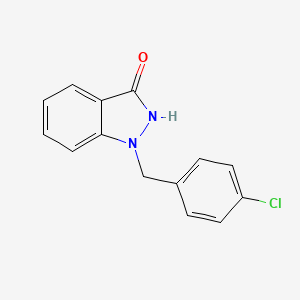
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
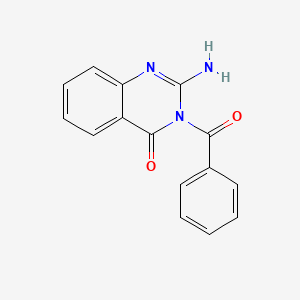
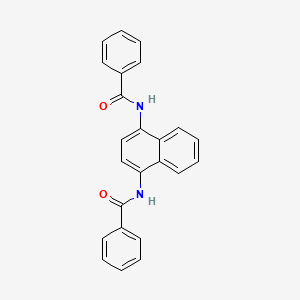
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)
